1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE
Description
Historical Trajectory and Evolution of Pyrazole (B372694) Chemistry Research
The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. mdpi.comwikipedia.orgallresearchjournal.com Shortly after, in 1889, the first synthesis of pyrazole was achieved by Edward Buchner. numberanalytics.commdpi.comglobalresearchonline.net One of the foundational methods for creating substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). chemhelpasap.comresearchgate.netjk-sci.com This method, also developed by Knorr, proved to be a straightforward and rapid way to produce these compounds, although it often results in a mixture of two regioisomers. mdpi.comnih.govmdpi.com
Over the years, the synthesis of pyrazoles has evolved significantly, with numerous modifications and new methods being developed to improve efficiency and regioselectivity. mdpi.comnih.gov These advancements have been driven by the ever-expanding applications of pyrazole derivatives in various fields. The first naturally occurring pyrazole derivative, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, further fueling interest in this class of compounds. wikipedia.orgmdpi.comnih.gov The continuous development of novel synthetic strategies, including multicomponent reactions and dipolar cycloadditions, has made a vast array of substituted pyrazoles more accessible for research and development. researchgate.netmdpi.com
Fundamental Significance of the Pyrazole Heterocycle as a Chemical Scaffold
The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.govnih.gov This distinction is due to its unique structural and electronic properties, which allow it to bind to multiple biological targets with high affinity. The pyrazole structure is aromatic and planar, and the presence of two nitrogen atoms allows for hydrogen bonding and various other molecular interactions. globalresearchonline.netglobalresearchonline.net This versatility makes it an ideal framework for designing new drugs and other advanced chemical entities. nih.govresearchgate.net
Versatility in Organic Synthesis
Pyrazoles are highly versatile building blocks in organic synthesis. globalresearchonline.netnih.gov Their synthesis from readily available starting materials, such as 1,3-dicarbonyl compounds and hydrazines, makes them easily accessible. wikipedia.orgmdpi.com The pyrazole ring can be functionalized at various positions, allowing for the creation of a wide range of derivatives with tailored properties. mdpi.compharmaguideline.com
Key synthetic routes to pyrazoles include:
Knorr Synthesis : Reaction of 1,3-dicarbonyl compounds with hydrazines. mdpi.comchemhelpasap.com
Reaction with α,β-Unsaturated Carbonyls : Condensation of hydrazines with α,β-unsaturated aldehydes and ketones. mdpi.compharmaguideline.com
From Acetylenic Ketones : Cyclocondensation of hydrazine derivatives with acetylenic ketones. mdpi.com
Multicomponent Reactions : One-pot reactions involving three or more starting materials to create complex pyrazole structures. researchgate.netorganic-chemistry.org
These synthetic methods provide chemists with a powerful toolkit to construct a diverse library of pyrazole-containing molecules for various applications. organic-chemistry.orgnih.gov
Role in the Design of Advanced Chemical Entities
The unique properties of the pyrazole scaffold have made it a cornerstone in the design of advanced chemical entities, particularly in the pharmaceutical and agrochemical industries. numberanalytics.comnih.gov The metabolic stability of the pyrazole ring is a significant advantage in drug design, contributing to the increasing number of pyrazole-containing drugs approved in recent years. nih.govtandfonline.com
In Medicinal Chemistry: Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. allresearchjournal.comglobalresearchonline.netresearchgate.net A notable example is celecoxib, a well-known anti-inflammatory drug. wikipedia.orgnih.gov The ability of the pyrazole ring to act as a bioisosteric replacement for other functional groups has been instrumental in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov
In Agrochemicals: Pyrazole derivatives are also prominent in the agrochemical sector, where they are used as herbicides, insecticides, and fungicides. mdpi.commdpi.comnih.gov The structural diversity of pyrazoles allows for the development of targeted and effective crop protection agents.
Overview of Research Directives for N-Substituted Pyrazoles
Current research on N-substituted pyrazoles is largely driven by their potential in medicinal chemistry and materials science. nih.govacs.org The substitution at the nitrogen atom of the pyrazole ring significantly influences the compound's physical, chemical, and biological properties. sci-hub.stnih.gov
A primary focus of research is the development of regioselective synthesis methods for N-substituted pyrazoles. acs.orgsci-hub.st Traditional methods often yield mixtures of isomers, which can be challenging to separate. sci-hub.st Modern synthetic strategies aim to control the position of the substituent on the pyrazole ring, which is crucial for achieving the desired biological activity. nih.gov
Recent studies have highlighted the importance of N-substituted pyrazoles as:
Kinase Inhibitors: For the treatment of cancer. mdpi.comnih.gov
Antimicrobial Agents: To combat drug-resistant bacteria. tandfonline.comtandfonline.com
Central Nervous System (CNS) Agents: For treating neurological disorders. allresearchjournal.com
Functional Materials: For applications in areas like organic light-emitting diodes (OLEDs) and sensors. nih.gov
The exploration of N-substituted pyrazoles continues to be a vibrant area of chemical research, with ongoing efforts to discover novel compounds with enhanced efficacy and selectivity for a wide range of applications. nih.govacs.org
Properties
CAS No. |
1170199-10-6 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Cyclopentyl 3 Methyl 1h Pyrazole and Analogous Systems
Foundational Synthetic Approaches to Pyrazole (B372694) Ring Formation
The construction of the pyrazole ring is predominantly achieved through two powerful strategies: the condensation of hydrazines with 1,3-dielectrophiles and the 1,3-dipolar cycloaddition of unsaturated systems. nih.govresearchgate.netwikipedia.orgnih.gov These methods are foundational in organic synthesis, offering versatility and control over the final molecular architecture.
Cyclocondensation Reactions of Hydrazines with 1,3-Dielectrophilic Precursors
One of the most classical and reliable methods for pyrazole synthesis involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgnih.govresearchgate.netyoutube.com This approach is widely used due to the ready availability of the starting materials. For the synthesis of 1-cyclopentyl-3-methyl-1H-pyrazole, this would involve the reaction of cyclopentylhydrazine (B1295993) with acetylacetone (B45752) (a 1,3-diketone). The reaction typically proceeds by heating the components, often in the presence of an acid or base catalyst, to facilitate the condensation and subsequent cyclization. slideshare.net
The Knorr pyrazole synthesis, first reported in 1883, is the archetypal example of this cyclocondensation. mdpi.com It traditionally involves the reaction of a β-ketoester with a hydrazine. rsc.org The classic method has been updated with modern adaptations to improve yields, reduce reaction times, and enhance green chemistry principles. These adaptations include:
Microwave-assisted synthesis: This technique can dramatically shorten reaction times. mdpi.com
Use of novel catalysts: Nano-organocatalysts and various metal catalysts are employed to facilitate the reaction under milder conditions. thieme-connect.comjk-sci.com
Solvent-free conditions: Performing the reaction without a solvent can lead to a more environmentally friendly process and simpler purification. mdpi.com
The table below illustrates the versatility of the Knorr synthesis and its adaptations for preparing various pyrazole analogues.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Conditions | Resulting Pyrazole Substructure |
| Phenylhydrazine | Ethyl acetoacetate | Acid catalyst, heat | 1-Phenyl-3-methyl-pyrazol-5-one |
| Methylhydrazine | Acetylacetone | Neutral, heat | Mixture of 1,3,5-trimethylpyrazole (B15565) and 1,5,3-trimethylpyrazole |
| Cyclopentylhydrazine | Acetylacetone | Acid catalyst | 1-Cyclopentyl-3,5-dimethylpyrazole |
| Hydrazine Hydrate | Dibenzoylmethane | Ethanol, reflux | 3,5-Diphenyl-1H-pyrazole |
This table presents generalized examples of the Knorr synthesis.
The mechanism of the Knorr synthesis begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. rsc.org This is often followed by the formation of a hydrazone intermediate. The second nitrogen atom then attacks the remaining carbonyl group, leading to an intramolecular cyclization. The final step is a dehydration reaction, which results in the formation of the stable, aromatic pyrazole ring. rsc.org When using an unsymmetrical 1,3-dicarbonyl compound, the reaction can potentially yield two different regioisomers, which is a significant consideration in synthetic design. thieme-connect.comorganic-chemistry.org The regioselectivity can be influenced by factors such as the nature of the substituents, the pH of the reaction medium, and the specific reaction conditions employed. organic-chemistry.orgacs.org
1,3-Dipolar Cycloaddition Reactions (e.g., Nitrilimines, Diazo Compounds with Alkynes/Alkenes)
1,3-dipolar cycloaddition is a powerful and atom-economical method for constructing five-membered heterocyclic rings like pyrazoles. nih.govresearchgate.netwikipedia.orgnih.gov This reaction involves a 1,3-dipole, such as a nitrilimine or a diazo compound, reacting with a dipolarophile, which is typically an alkyne or an alkene. nih.govwikipedia.orgnih.gov The reaction of a diazo compound with an alkyne directly yields a pyrazole, while reaction with an alkene produces a pyrazoline, which can then be oxidized to the corresponding pyrazole. wikipedia.org
A critical aspect of 1,3-dipolar cycloadditions is regioselectivity, which refers to the orientation of the dipole and dipolarophile as they combine. nih.govmdpi.comnih.gov The formation of one regioisomer over another is governed by both steric and electronic factors of the reacting species. researchgate.net For instance, in the reaction of diazomethane (B1218177) with an unsymmetrical alkyne, the substitution pattern on the alkyne will dictate which of the two possible pyrazole regioisomers is formed. wikipedia.org Theoretical studies, such as those using Density Functional Theory (DFT), are often employed to predict and explain the observed regioselectivity in these reactions. mdpi.comrsc.org The regiochemical outcome can be confirmed experimentally through techniques like 2D NMR spectroscopy. rsc.org
Copper catalysts have emerged as highly effective promoters for various cycloaddition reactions, including those leading to pyrazoles. thieme-connect.comthieme-connect.comrsc.orgrsc.org While the most famous copper-catalyzed cycloaddition is the azide-alkyne "click" reaction for triazole synthesis, copper catalysis is also applied to pyrazole synthesis. beilstein-journals.org For example, copper catalysts can be used in multicomponent reactions where a hydrazine precursor is formed in situ and then undergoes cyclocondensation. beilstein-journals.orgnih.gov Copper-catalyzed aerobic oxidative reactions provide another route, where hydrazines and alkynes can be coupled to form pyrazoles under mild conditions with air as the oxidant. acs.orgthieme-connect.com These methods are valued for their efficiency, operational simplicity, and often high regioselectivity. rsc.orgthieme-connect.com
The following table summarizes different cycloaddition approaches to pyrazole synthesis.
| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Key Feature |
| Nitrilimine | Alkyne | Base | Forms tetrasubstituted pyrazoles |
| Diazo Compound | Alkyne | Heat, solvent-free | High yield, atom-economical rsc.org |
| Diazo Compound | Alkene | Heat | Forms pyrazoline intermediate wikipedia.org |
| Hydrazone (forms nitrilimine in situ) | α-Bromocinnamaldehyde | Base | Alkenes as alkyne surrogates nih.gov |
| Hydrazine | Propiolate | Copper(I), Air | Aerobic oxidative cycloaddition thieme-connect.com |
This table provides examples of different 1,3-dipolar cycloaddition strategies for synthesizing pyrazole systems.
Contemporary and Sustainable Synthetic Strategies
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For pyrazole synthesis, this has led to the adoption of several innovative techniques that reduce reaction times, energy consumption, and the use of hazardous solvents.
Microwave-Assisted Synthesis of Pyrazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. dergipark.org.trnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. dergipark.org.trheteroletters.org
In the synthesis of pyrazole derivatives, microwave irradiation has been successfully employed in various reaction types. For instance, the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, a classic method for pyrazole formation, can be significantly expedited. heteroletters.org One-pot microwave-assisted methods have been developed for the synthesis of pyrazolone (B3327878) derivatives, achieving good to excellent yields in a fraction of the time required by traditional two-step procedures. mdpi.comresearchgate.net For example, a one-pot reaction of a β-ketoester, a substituted hydrazine, and an aldehyde under microwave irradiation at 420 W for 10 minutes can produce 4-arylidenepyrazolone derivatives in yields ranging from 51% to 98%. mdpi.comresearchgate.net
The efficiency of microwave-assisted synthesis is often dependent on the microwave power and irradiation time. mdpi.com Studies have shown that optimizing these parameters is crucial for maximizing product yields. mdpi.com Solvent-free microwave-assisted synthesis further enhances the green credentials of this methodology by eliminating the need for potentially harmful organic solvents. nih.gov
A notable application is the synthesis of quinolin-2(1H)-one-based pyrazole derivatives, where microwave heating at 120 °C for 7–10 minutes yielded products in the 68–86% range. rsc.org Similarly, ferrocene-pyrazole hybrids have been synthesized in 5-30 minutes with yields of 58-75% under microwave conditions. rsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolyl-substituted Benzochroman-4-ones rsc.org
| Method | Reaction Time | Yield |
| Conventional (Reflux) | 10–12 hours | 59–71% |
| Microwave-Assisted | 5–7 minutes | Good |
Ultrasound-Assisted Synthetic Protocols
Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of high-frequency sound waves to promote chemical reactions. nih.gov This method, known as sonochemistry, can lead to enhanced reaction rates, higher yields, and milder reaction conditions. rsc.orgnih.gov
The application of ultrasound has been particularly effective in the synthesis of pyrazole and its derivatives. A simple, catalyst-free, one-pot synthesis of pyrazoles has been developed using ultrasound irradiation in water. nih.gov This protocol involves the multicomponent reaction of aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, and malononitrile (B47326)/ammonium acetate, affording highly selective conversion with no byproducts and avoiding traditional chromatography. nih.gov
Ultrasound has also been used for the synthesis of pyrazoline derivatives from chalcones, demonstrating a sustainable and environmentally friendly approach. nih.gov This method significantly reduces energy consumption and reaction times compared to conventional heating. nih.gov For instance, the synthesis of pyrazolines from chalcones under ultrasound irradiation yielded products in the range of 64-82%. nih.gov
Mechanochemical Approaches in Heterocyclic Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more sustainable alternative to traditional solution-phase synthesis. rsc.orgthieme-connect.com Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy milling. thieme-connect.com
This approach has been successfully applied to the synthesis of pyrazole derivatives. For example, a one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines can be achieved through mechanochemical ball milling. thieme-connect.com This solvent-free method shortens reaction times, improves yields, and simplifies work-up procedures compared to conventional solvent-based methods. thieme-connect.com The reaction involves vibrating a mixture of a chalcone (B49325) derivative and hydrazine with stainless steel balls at a high frequency, followed by the addition of an oxidant. thieme-connect.com
Continuous Flow Chemistry Techniques for Pyrazole Production
Continuous flow chemistry has gained significant traction as a powerful tool for the synthesis of organic compounds, including pyrazoles. rsc.orgmdpi.com This technology involves pumping reactants through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This often leads to improved yields, higher purity, and enhanced safety compared to batch processing. rsc.org
Several continuous flow strategies have been developed for the synthesis of pyrazole derivatives. A two-step flow strategy for the synthesis of 3,5-disubstituted pyrazoles involves the copper-catalyzed homocoupling of terminal alkynes to form 1,3-diyne intermediates, which then react with hydrazine in a Cope-type hydroamination to yield the desired products in very good yields (84–90%). mdpi.com Another approach involves the 1,3-dipolar cycloaddition of alkynes with trimethylsilyldiazomethane (B103560) under flow conditions. mdpi.com
A modular continuous flow platform has been developed for the rapid synthesis of highly functionalized fluorinated pyrazoles and pyrazolines. nih.gov This system utilizes sequential reactor modules to perform various transformations, including N-alkylation and arylation, enabling the creation of diverse molecular structures in short reaction times (1–60 minutes). nih.gov Furthermore, a telescoped two-step continuous gas/liquid–liquid/liquid flow process has been reported for the preparation of 4-fluoropyrazole systems from diketone, fluorine gas, and hydrazine starting materials. tib.eu
Table 2: Examples of Continuous Flow Synthesis of Pyrazole Derivatives
| Reactants | Product | Key Features | Reference |
| Terminal alkynes, Hydrazine monohydrate | 3,5-Disubstituted pyrazoles | Two-step flow, copper-catalyzed homocoupling, Cope-type hydroamination | mdpi.com |
| Terminal alkynes, Trimethylsilyldiazomethane | Pyrazole derivatives | 1,3-Dipolar cycloaddition | mdpi.com |
| Fluorinated amines, Alkynes | Fluorinated pyrazoles and pyrazolines | Modular platform, rapid synthesis (1–60 min) | nih.gov |
| Diketone, Fluorine gas, Hydrazine | 4-Fluoropyrazole systems | Telescoped two-step gas/liquid–liquid/liquid flow | tib.eu |
Multicomponent Reaction (MCR) Strategies for Pyrazole Derivatives
Multicomponent reactions (MCRs) are convergent chemical processes in which three or more starting materials react in a single synthetic operation to form a product that contains significant portions of all the reactants. mdpi.comnih.gov MCRs are highly valued for their atom economy, step economy, and ability to rapidly generate molecular diversity. mdpi.comnih.gov
The synthesis of pyrazole derivatives has greatly benefited from the application of MCRs. mdpi.comrsc.org Numerous MCR strategies have been developed to access a wide range of pyrazole-containing scaffolds. rsc.orgacs.org For instance, a four-component reaction of (hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, and enolizable active methylene (B1212753) compounds can efficiently produce pyrano[2,3-c]pyrazole derivatives in an aqueous medium. mdpi.com Similarly, a three-component reaction of aryl glyoxals, aryl thioamides, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) provides a green and efficient route to pyrazole-linked thiazoles. acs.org
Catalysts often play a crucial role in these MCRs. For example, taurine (B1682933) has been used as a catalyst for the multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles in water. rsc.org Another example is the use of sodium gluconate as an organic catalyst for the synthesis of dihydropyrano[2,3-c]pyrazoles. rsc.org
Regioselective N-Substitution Strategies for Pyrazoles
The N-substitution of pyrazoles is a critical transformation for modifying their properties and creating diverse analogues. acs.org However, the presence of two nitrogen atoms in the pyrazole ring can lead to the formation of regioisomers, making regioselective substitution a significant challenge. acs.orgnih.gov
Several strategies have been developed to achieve regioselective N-substitution of pyrazoles. One common approach involves the condensation of monosubstituted hydrazines with 1,3-dielectrophiles. acs.org However, direct N-alkylation or N-arylation of pre-formed pyrazole rings is often more desirable.
A simple and effective protocol for the regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles utilizes potassium carbonate (K2CO3) in dimethyl sulfoxide (B87167) (DMSO). acs.org This method generally provides the N1-substituted isomer as the major product, with the regioselectivity influenced by steric hindrance. acs.org
For achieving N2-alkylation, a highly regioselective magnesium-catalyzed method has been developed for 3-substituted pyrazoles using α-bromoacetates and acetamides as alkylating agents. thieme-connect.com This method provides the N2-alkylated products with high regioselectivities. thieme-connect.com
The use of protecting groups can also control the regioselectivity of N-substitution. For example, the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group allows for the regioselective introduction of substituents at either nitrogen atom through a "SEM switch" strategy. nih.gov This involves transposing the SEM group from one nitrogen to the other, thereby altering the reactivity of the C-H bonds and enabling sequential arylation and alkylation with complete regiocontrol. nih.gov
Furthermore, the choice of solvent can significantly influence regioselectivity. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to improve the regioselectivity of the condensation of 1,3-diketones with arylhydrazines, favoring the formation of one regioisomer. organic-chemistry.org
Direct N1-Alkylation and N-Arylation Approaches
Direct N1-alkylation and N-arylation of pyrazoles are fundamental methods for introducing substituents onto the pyrazole ring. These reactions typically involve the deprotonation of the pyrazole NH group with a base, followed by reaction with an alkyl or aryl halide. However, for unsymmetrically substituted pyrazoles, such as 3-methyl-1H-pyrazole, this can lead to a mixture of N1 and N2 isomers.
Recent advancements have focused on achieving high regioselectivity. A systematic study on the N-substitution of 3-substituted pyrazoles using potassium carbonate in DMSO has demonstrated regioselective N1-alkylation, -arylation, and -heteroarylation. acs.org This regioselectivity is supported by DFT calculations. acs.org Another approach utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst for the N-alkylation of pyrazoles, providing good yields for various N-alkyl pyrazoles. mdpi.com This method is particularly useful for introducing benzylic, phenethyl, and benzhydryl groups. mdpi.com
The use of phase transfer catalysis without a solvent offers an environmentally friendly and efficient alternative for N-alkylation, often resulting in high yields. researchgate.net Furthermore, α-halomethylsilanes have been employed as masked methylating reagents, which, after protodesilylation, yield N-methyl pyrazoles with high N1 selectivity (92:8 to >99:1 N1/N2 ratio). acs.org Catalyst-free Michael addition reactions have also been developed for the highly regioselective N1-alkylation of 1H-pyrazoles, achieving over 90% yield and an N1/N2 ratio greater than 99.9:1. researchgate.netfigshare.com
The table below summarizes various N-alkylation methods and their outcomes.
| Alkylating Agent/Method | Catalyst/Conditions | Regioselectivity (N1/N2) | Yield | Reference |
| Alkyl/Aryl Halides | K2CO3, DMSO | High N1 | Good | acs.org |
| Trichloroacetimidates | Brønsted acid | Good | Good | mdpi.com |
| Trimethyl/ethyl/butyl phosphates | Phase Transfer Catalysis (solvent-free) | Predominant N1 | 45-90% | researchgate.net |
| α-Halomethylsilanes | Fluoride source (for desilylation) | 92:8 to >99:1 | Good | acs.org |
| Michael Addition | Catalyst-free | >99.9:1 | >90% | researchgate.netfigshare.com |
Influence of Substituent Electronic and Steric Effects on Regioselectivity
The regioselectivity of N-alkylation and N-arylation of unsymmetrical pyrazoles is significantly influenced by the electronic and steric properties of the substituents on the pyrazole ring.
Electronic Effects: Electron-donating groups on the pyrazole ring generally increase the reaction rate of N-alkylation compared to electron-withdrawing groups. nih.gov For instance, pyrazoles with methyl (Me) or methoxy (B1213986) (OCH3) groups react faster than those with nitro (NO2) or cyano (CN) groups. nih.gov However, the electronic character of the substituent often does not have a major impact on the regioselectivity of the reaction. nih.gov
Steric Effects: Steric hindrance plays a crucial role in directing the incoming alkyl or aryl group to the less hindered nitrogen atom. In the case of 3-substituted pyrazoles, the N1 position is generally less sterically hindered than the N2 position (adjacent to the substituent at C5). Consequently, N1-alkylation is often the major product. researchgate.net An increase in the steric bulk of the substituent at the C3 or C5 position leads to a decrease in the reaction rate. nih.gov However, in some cases, the steric effect of a C5 substituent has been observed to have a negligible influence on regioselectivity. nih.gov The interplay between electronic and steric effects ultimately determines the product distribution. youtube.com
The following table illustrates the impact of substituent effects on reaction outcomes.
| Substituent Type | Position | Effect on Reaction Rate | Effect on Regioselectivity | Reference |
| Electron-donating (e.g., Me, OMe) | C3/C5 | Increases | Minor | nih.gov |
| Electron-withdrawing (e.g., NO2, CN) | C3/C5 | Decreases | Minor | nih.gov |
| Bulky groups | C3/C5 | Decreases | Favors N1-alkylation | researchgate.netnih.gov |
Protective Group Strategies in Regioselective Synthesis
To overcome the challenge of regioselectivity in the functionalization of pyrazoles, protecting group strategies are often employed. These strategies involve the temporary protection of one of the nitrogen atoms to direct subsequent reactions to a specific position.
A notable example is the use of the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.gov The SEM group protects the pyrazole nitrogen, enabling regioselective C-H arylation. nih.gov A key feature of this strategy is the "SEM switch," where the protecting group transposes from one nitrogen to the other, allowing for sequential arylation at both the C3 and C5 positions with complete regiocontrol. nih.gov
The tetrahydropyranyl (THP) group is another effective protecting group in pyrazole chemistry. rsc.org A solvent- and catalyst-free method for the protection of pyrazole with THP has been developed, followed by a high-yield lithiation/alkylation/deprotection sequence in a one-pot reaction. rsc.org Thermal isomerization of the 5-alkyl-1-(THP) to the 3-alkyl-1-(THP) isomer provides a green alternative to acid-catalyzed protecting-group switching. rsc.org
The tert-butyl group also serves as an efficient and atom-economical protecting group. orgsyn.org For instance, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine can be synthesized from tert-butylhydrazine (B1221602) hydrochloride and is a useful intermediate. orgsyn.org The tert-butyl group can be readily removed with aqueous acid. orgsyn.org
| Protecting Group | Key Features | Applications | Reference |
| SEM (2-(trimethylsilyl)ethoxymethyl) | Enables regioselective C-H arylation; "SEM switch" for sequential functionalization. | Synthesis of complex arylated pyrazoles. | nih.gov |
| THP (Tetrahydropyranyl) | Green, solvent-free protection; thermal isomerization for regiocontrol. | One-pot pyrazole derivatization. | rsc.org |
| tert-Butyl | Atom economical; easily removed with acid. | Synthesis of protected pyrazole intermediates. | orgsyn.org |
Specific Synthetic Pathways to this compound and Functionalized Analogs
Synthetic Routes to Key Precursors for this compound
The synthesis of this compound typically starts with the formation of the pyrazole ring from suitable precursors. A common and versatile method is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For 3-methyl-1H-pyrazole, a key precursor is 4,4-dimethoxy-2-butanone, which can be cyclized with cyclopentylhydrazine.
Alternatively, the pyrazole ring can be constructed first, followed by N-alkylation. For example, 3-methyl-1H-pyrazole can be synthesized and then alkylated with a cyclopentyl halide. The direct synthesis of 1,3-diketones from ketones and acid chlorides, followed by cyclization with hydrazine, provides a rapid and general route to pyrazoles. organic-chemistry.org
Functional Group Introduction Post-Pyrazole Ring Formation
Once the this compound core is assembled, various functional groups can be introduced onto the pyrazole ring. The pyrazole ring is susceptible to electrophilic substitution, with the C4 position being the most reactive site. pharmaguideline.com
For example, formylation can be achieved at the C5 position of an N1-substituted pyrazole. researchgate.net Halogenation, nitration, and sulfonation can also be carried out to introduce further functionality. The introduction of these groups provides handles for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, to build more complex molecules.
Synthesis of Carbaldehyde and Carboxylic Acid Derivatives of this compound
Carbaldehyde and carboxylic acid derivatives of this compound are valuable intermediates for further synthetic transformations.
Synthesis of Carbaldehyde Derivatives: The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto the pyrazole ring, typically at the C4 or C5 position. researchgate.net For instance, this compound-5-carbaldehyde can be synthesized via this method. uni.lu Oxidation of the corresponding alcohol at the C5 position is another route to the aldehyde. researchgate.net
Synthesis of Carboxylic Acid Derivatives: The carboxylic acid functionality can be introduced by oxidation of a corresponding aldehyde or methyl group. For example, 5-acetyl-1H-pyrazole-3-carboxylic acid can be synthesized from 2,3-butanedione (B143835) through a multi-step process involving the formation of an intermediate which is then reacted with a hydrazine compound. google.com The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, an important agrochemical intermediate, has been achieved through cyclization followed by purification to yield a high-purity product. google.com
Reactivity Profiles and Functionalization Strategies of 1 Cyclopentyl 3 Methyl 1h Pyrazole
Intrinsic Reactivity of the Pyrazole (B372694) Nucleus
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. chemicalbook.comnih.gov This structure imparts a unique reactivity profile, making it a versatile scaffold in organic synthesis. nih.govencyclopedia.pub The pyrazole nucleus is an electron-rich system, and its reactivity is governed by the interplay of its two distinct nitrogen atoms and three carbon atoms. chemicalbook.comresearchgate.net
One nitrogen atom is pyrrole-like, with its lone pair of electrons participating in the aromatic sextet, rendering it non-basic. The other nitrogen is pyridine-like, with its lone pair in an sp² orbital in the plane of the ring, which is responsible for the basicity of the molecule. chemicalbook.comnih.gov This arrangement influences the electron density distribution around the ring, with the C4 position being the most electron-rich and thus prone to electrophilic attack. chemicalbook.comrrbdavc.org Conversely, the C3 and C5 positions are comparatively electron-deficient, making them susceptible to nucleophilic attack. chemicalbook.comnih.govresearchgate.net
The pyrazole ring itself is generally resistant to oxidation and reduction. However, substituents on the ring can be modified. For instance, alkyl groups can be oxidized to carboxylic acids. chemicalbook.com Ring-opening can be achieved under harsh conditions, such as through electrolytic oxidation, ozonolysis, or in the presence of a strong base. chemicalbook.com
Tautomerism and Prototropy in Pyrazoles and its Implications for Reactivity
A key feature of N-unsubstituted pyrazoles is the phenomenon of annular prototropic tautomerism, where a proton can move between the two ring nitrogen atoms. nih.govencyclopedia.pub This results in two tautomeric forms that are in equilibrium. The position of this equilibrium is influenced by the nature and position of substituents on the pyrazole ring, as well as the surrounding environment (e.g., solvent polarity). researchgate.netmdpi.com For instance, electron-donating groups at the C3 position have been shown to increase the basicity of the pyrazole ring. nih.gov
This tautomerism has significant implications for the reactivity of the pyrazole, as it can affect the regioselectivity of substitution reactions. nih.govresearchgate.net For instance, the generation of a pyrazole anion through deprotonation by a base leads to a highly nucleophilic species that readily reacts with electrophiles. The regioselectivity of such reactions is often dictated by steric hindrance from substituents at the C3 and C5 positions. nih.gov The presence of water can facilitate the interconversion between tautomers by lowering the energy barrier through the formation of hydrogen bonds. nih.gov
Electrophilic and Nucleophilic Sites on the Pyrazole Ring
The pyrazole ring possesses distinct electrophilic and nucleophilic sites, which dictate its reaction patterns. nih.govresearchgate.net
Nucleophilic Sites : The pyridine-like nitrogen (N2) and the C4 carbon are the primary nucleophilic centers. The N2 nitrogen, with its available lone pair, readily participates in reactions with electrophiles. nih.govresearchgate.net The C4 carbon, having the highest electron density, is the preferred site for electrophilic substitution reactions such as nitration, sulfonation, and halogenation. chemicalbook.comresearchgate.netrrbdavc.org
Electrophilic Sites : The C3 and C5 carbons are electron-deficient and therefore serve as the electrophilic sites, making them targets for nucleophilic attack. chemicalbook.comnih.govresearchgate.net
Protonation of the pyrazole ring in a strong acid leads to the formation of a pyrazolium (B1228807) cation. In this state, electrophilic substitution occurs preferentially at the C3 position rather than the C4 position. chemicalbook.com
Interactive Data Table: Reactivity Sites of the Pyrazole Nucleus
| Position | Character | Typical Reactions |
| N1 | Pyrrole-like, non-basic | Deprotonation to form pyrazole anion |
| N2 | Pyridine-like, basic | Protonation, Alkylation, Acylation |
| C3 | Electrophilic | Nucleophilic attack, Deprotonation (with strong base) |
| C4 | Nucleophilic | Electrophilic substitution (e.g., halogenation, nitration) |
| C5 | Electrophilic | Nucleophilic attack |
Directed Functionalization at Specific Positions of the Pyrazole Ring
The ability to selectively introduce functional groups at specific positions on the pyrazole ring is crucial for the synthesis of complex molecules. nih.govcapes.gov.br Various strategies have been developed to achieve this, including C-H activation and halogenation followed by cross-coupling reactions. rsc.orgnih.gov
C-H Activation and Functionalization Strategies (e.g., C3, C4, C5)
Direct C-H functionalization has emerged as a powerful tool for the synthesis of functionalized pyrazoles, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgnih.gov Transition-metal catalysis, particularly with palladium and rhodium, has been instrumental in achieving regioselective C-H activation at various positions of the pyrazole ring. rsc.orgresearchgate.net
The regioselectivity of C-H activation can often be controlled by the choice of directing group and catalyst system. For example, the use of a removable [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group has enabled the selective arylation of the C5 and C3 positions. capes.gov.br A "SEM switch" strategy allows for the transposition of the protecting group, transforming the less reactive C3 position into the more reactive C5 position, thereby enabling sequential functionalization. capes.gov.br
Direct arylation at the β-position (C4) of N-substituted pyrazoles has also been achieved using a ligand-free palladium catalyst. researchgate.net This method is particularly noteworthy as functionalization at the C4 position is often challenging. researchgate.net
Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Halogenation of the pyrazole ring, typically at the C4 position, provides a versatile handle for further functionalization through various cross-coupling reactions. researchgate.netnih.gov Reagents such as N-halosuccinimides (NBS, NCS, NIS) are commonly used for the efficient and mild halogenation of pyrazoles. researchgate.net
The resulting halopyrazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions. researchgate.netbeilstein-journals.org
Suzuki-Miyaura Coupling : This reaction involves the coupling of a halopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a widely used method for the formation of C-C bonds and the introduction of aryl or heteroaryl substituents onto the pyrazole core. researchgate.netacs.org The choice of ligand for the palladium catalyst can be crucial for achieving high yields, especially in challenging couplings. rsc.org Bromo and chloro-substituted pyrazoles have been found to be superior to their iodo counterparts in some Suzuki-Miyaura reactions due to a reduced tendency for dehalogenation side reactions. acs.org
Sonogashira Coupling : This reaction couples a halopyrazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. It is a reliable method for introducing alkynyl groups onto the pyrazole ring. nih.gov
These cross-coupling strategies have been successfully applied to synthesize a wide range of substituted pyrazoles, including tetra-substituted derivatives. rsc.org
Interactive Data Table: Common Cross-Coupling Reactions on Halogenated Pyrazoles
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura | Boronic acid/ester | C-C (aryl, heteroaryl) | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Sonogashira | Terminal alkyne | C-C (alkynyl) | Pd catalyst, Cu(I) co-catalyst |
| Negishi | Organozinc reagent | C-C (aryl, alkyl) | Pd catalyst (e.g., Pd(PPh₃)₄) |
| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Ligand (e.g., XPhos) |
Transformations of Pendant Functional Groups on 1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE
While direct functionalization of the pyrazole ring is a primary strategy, transformations of existing functional groups on substituted pyrazoles like this compound offer another avenue for diversification. For instance, a phenylsulfinyl group attached to the pyrazole ring can be utilized in an accelerated Pummerer/thio-Claisen rearrangement sequence to achieve ortho-allylation. acs.org This method allows for the nucleophilic installation of an allyl group at the 4-position of the pyrazole ring. acs.org The reactivity in this transformation is often more efficient when the ortho-allylation occurs at the C4 position. acs.org
Oxidation Reactions of Carbonyl Functions
The oxidation of carbonyl functionalities, particularly aldehydes, attached to the this compound ring is a fundamental transformation for accessing the corresponding carboxylic acids. These carboxylic acid derivatives serve as versatile intermediates for further synthetic manipulations, such as amide and ester formations.
A key precursor for this transformation is this compound-5-carbaldehyde. The aldehyde group at the C5 position is susceptible to oxidation by a variety of common oxidizing agents. The general transformation involves the conversion of the formyl group (-CHO) to a carboxyl group (-COOH).
Research Findings:
While specific literature detailing the oxidation of this compound-5-carbaldehyde is not extensively available, the oxidation of pyrazole-4-carbaldehydes is a well-documented process. For instance, the Vilsmeier-Haack reaction on phenylhydrazones can yield 4-formyl-1-phenylpyrazoles, which can be further functionalized. The oxidation of aldehydes to carboxylic acids is a standard organic transformation. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in an appropriate solvent, and the conditions are optimized to ensure complete conversion and minimize side reactions.
The resulting this compound-5-carboxylic acid is a valuable building block for the synthesis of more complex molecules.
| Oxidizing Agent | Typical Reaction Conditions | Product |
| Potassium Permanganate (KMnO₄) | Aqueous solution, often with a base | This compound-5-carboxylic acid |
| Chromium Trioxide (CrO₃) | Acetone (Jones oxidation) | This compound-5-carboxylic acid |
Reduction Reactions of Aldehyde/Ketone Moieties
The reduction of aldehyde or ketone functionalities on the this compound scaffold provides access to the corresponding primary or secondary alcohols. These alcohol derivatives are useful for introducing further diversity through esterification, etherification, or substitution reactions.
Starting from this compound-5-carbaldehyde, the aldehyde group can be readily reduced to a hydroxymethyl group (-CH₂OH).
Research Findings:
The reduction of aldehydes and ketones is a fundamental reaction in organic synthesis. Sodium borohydride (B1222165) (NaBH₄) is a widely used and selective reducing agent for this purpose, converting aldehydes to primary alcohols and ketones to secondary alcohols. masterorganicchemistry.com The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide by the solvent yields the alcohol. masterorganicchemistry.commasterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent that can be used, although it is less selective than NaBH₄. masterorganicchemistry.com
For the specific reduction of this compound-5-carbaldehyde, the expected product is (1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)methanol.
| Reducing Agent | Typical Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | (1-Cyclopentyl-3-methyl-1H-pyrazol-5-yl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | (1-Cyclopentyl-3-methyl-1H-pyrazol-5-yl)methanol |
Condensation Reactions Involving Carboxylic Acid Derivatives
The amino functionality of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine serves as a key handle for a variety of condensation reactions, particularly with carboxylic acids and their derivatives. sigmaaldrich.com These reactions lead to the formation of amide bonds, which are prevalent in many biologically active compounds.
The general reaction involves the coupling of the primary amine group of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine with a carboxylic acid, acid chloride, or ester.
Research Findings:
The condensation of 5-aminopyrazoles with carboxylic acids is a common method for the synthesis of pyrazolopyridines and other fused heterocyclic systems. researchgate.net The reaction of 5-aminopyrazoles with pyruvic acids and aldehydes, for example, can lead to the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids. researchgate.net More directly, the formation of an amide bond can be achieved by reacting 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine with a carboxylic acid in the presence of a coupling agent (e.g., DCC, EDC) or by reacting it with a more reactive carboxylic acid derivative like an acid chloride or an activated ester. The reaction with an acid chloride is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. uni.lu
| Reactant | Coupling Conditions | Product Type |
| Carboxylic Acid | Coupling agent (e.g., DCC, EDC) | N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)amide |
| Acid Chloride | Base (e.g., triethylamine, pyridine) | N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)amide |
| Ester | Heat or catalysis | N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)amide |
Derivatization of Nitrogen Atoms (e.g., Sulfonamidation)
The nitrogen atoms of the pyrazole ring and its substituents can be derivatized to introduce new functional groups and modulate the electronic properties of the molecule. A notable example is the sulfonamidation of the amino group in 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine.
This reaction involves the treatment of the aminopyrazole with a sulfonyl chloride in the presence of a base.
Research Findings:
The synthesis of pyrazole-based sulfonamides is an active area of research. A study on the sulfonamidation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride demonstrated an efficient method for this transformation. masterorganicchemistry.com The reaction was carried out in acetonitrile (B52724) at room temperature using triethylamine as a base, yielding the corresponding N-tosylbenzenesulfonamide in good yield. masterorganicchemistry.com This protocol can be applied to 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine to generate a variety of sulfonamide derivatives by varying the sulfonyl chloride reactant. The resulting sulfonamides are of interest for their potential biological activities.
| Amine Substrate | Sulfonylating Agent | Base | Solvent | Product Type |
| 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine | Aryl or Alkyl Sulfonyl Chloride | Triethylamine, Pyridine | Acetonitrile, Dichloromethane | Pyrazole Sulfonamide |
Advanced Structural Elucidation and Characterization Methodologies
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is a cornerstone in the structural analysis of organic compounds, offering detailed insights into the molecular architecture of 1-Cyclopentyl-3-methyl-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide specific information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 3-methyl-1-phenyl-1H-pyrazole, the methyl protons appear as a singlet around 2.40 ppm, and the pyrazole (B372694) ring protons show signals in the aromatic region. rsc.org For this compound, the following proton signals are anticipated:
Cyclopentyl Protons: The protons on the cyclopentyl ring are expected to show complex multiplets in the aliphatic region of the spectrum, typically between 1.5 and 2.5 ppm. The methine proton directly attached to the pyrazole nitrogen would likely appear at a more downfield position compared to the methylene (B1212753) protons of the cyclopentyl ring.
Methyl Protons: The protons of the methyl group at the C3 position of the pyrazole ring are expected to appear as a sharp singlet, likely in the range of 2.2-2.5 ppm.
Pyrazole Ring Protons: The protons on the pyrazole ring at positions 4 and 5 will appear as distinct signals. For instance, in 1-methylpyrazole, the H4 proton appears as a triplet at ~6.2 ppm and the H5 proton as a doublet at ~7.5 ppm. chemicalbook.com The exact chemical shifts for this compound will be influenced by the electronic effects of the cyclopentyl and methyl substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on data for similar pyrazole structures, the expected chemical shifts for this compound are as follows: rsc.org
| Carbon Atom | Expected Chemical Shift (ppm) |
| Pyrazole C3 | ~148 |
| Pyrazole C4 | ~107 |
| Pyrazole C5 | ~140 |
| Methyl Carbon | ~14 |
| Cyclopentyl Methine Carbon | ~60-65 |
| Cyclopentyl Methylene Carbons | ~25-35 |
This table presents predicted data based on analogous compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. For comparison, the IR spectrum of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one shows characteristic C=N and C=C stretching vibrations in the 1570–1615 cm⁻¹ region. mdpi.com
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H stretching (aliphatic) | 2850-3000 |
| C=N stretching (pyrazole ring) | ~1550-1620 |
| C=C stretching (pyrazole ring) | ~1450-1500 |
| C-N stretching | ~1100-1250 |
This table presents predicted data based on analogous compounds. The presence of these bands would confirm the integrity of the pyrazole ring and the attached alkyl groups.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to deduce the structural formula of a compound by analyzing its fragmentation pattern. For this compound (C₉H₁₄N₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.
The fragmentation pattern in mass spectrometry can provide valuable structural information. For instance, the mass spectrum of 3-methyl-1-phenyl-1H-pyrazole shows a prominent molecular ion peak and fragmentation corresponding to the loss of various parts of the molecule. nih.gov For this compound, common fragmentation pathways could include:
Loss of the cyclopentyl group.
Loss of a methyl group.
Cleavage of the pyrazole ring.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
Studies on various pyrazolone (B3327878) derivatives have shown that the pyrazole ring is typically planar. spast.org For instance, the crystal structure of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one revealed a monoclinic crystal system with a P21/c space group. mdpi.com Similarly, other pyrazole derivatives have been crystallized and their structures solved, confirming the planarity of the pyrazole ring and providing detailed bond lengths and angles. spast.orgresearchgate.net It is anticipated that in this compound, the five-membered pyrazole ring will be essentially planar, with the cyclopentyl and methyl groups extending from this plane. The cyclopentyl ring itself would likely adopt an envelope or twist conformation.
Other Analytical Methods (e.g., High-Performance Liquid Chromatography for Purity Assessment)
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of a synthesized compound. For pyrazole derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. ijcpa.inresearcher.lifenih.gov
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. ijcpa.inresearcher.life The purity of the sample is determined by injecting a solution of the compound and observing the resulting chromatogram. A pure compound will ideally show a single, sharp peak at a specific retention time. The presence of additional peaks would indicate the presence of impurities. The area of the main peak relative to the total area of all peaks can be used to quantify the purity of the sample. For many pyrazoline derivatives, methods have been developed using mobile phases such as a mixture of water with methanol (B129727) or acetonitrile (B52724), often with additives like trifluoroacetic acid to improve peak shape. ijcpa.inresearcher.life
Theoretical and Computational Chemistry Investigations of 1 Cyclopentyl 3 Methyl 1h Pyrazole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of pyrazole (B372694) derivatives. These methods allow for the detailed analysis of electron distribution and molecular geometry.
Prediction of Electronic Structure and Charge Distribution
DFT calculations are instrumental in predicting the electronic structure and charge distribution of pyrazole-based compounds. For instance, studies on related pyrazole systems demonstrate that the nitrogen atoms of the pyrazole ring are typically regions of high electron density, influencing the molecule's reactivity and intermolecular interactions. The cyclopentyl group, being an alkyl substituent, acts as an electron-donating group, which can affect the charge distribution across the pyrazole ring. Similarly, the methyl group at the 3-position also contributes to the electronic landscape of the molecule.
In a comprehensive DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, calculations at the B3LYP/6-31G(d) level revealed a planar conformation with high electronic stability and low reactivity. nih.gov Such analyses, when applied to 1-cyclopentyl-3-methyl-1H-pyrazole, would likely highlight the influence of the cyclopentyl and methyl groups on the aromaticity and reactivity of the pyrazole core.
Conformational Analysis and Energetic Minima
The conformational flexibility of the cyclopentyl group attached to the pyrazole ring is a key area of investigation. Theoretical calculations can identify the most stable conformations (energetic minima) of the molecule. A study on the reaction of 3(5)-methyl-1H-pyrazole with chloroform (B151607) involved the characterization of different isomers, where the conformation of the pyrazolyl rings was established using a combination of X-ray crystallography and GIAO/B3LYP/6-311++G(d,p) calculations. nih.gov This highlights the capability of computational methods to distinguish between different spatial arrangements of substituents and their energetic preferences. For this compound, conformational analysis would focus on the orientation of the cyclopentyl ring relative to the pyrazole ring to determine the lowest energy state.
Computational Spectroscopy and Chemical Shift Prediction
Computational methods are increasingly used to predict spectroscopic data, which is invaluable for the structural elucidation of newly synthesized compounds.
Theoretical NMR Spectroscopic Parameter Determination
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, are a powerful tool for confirming molecular structures. DFT calculations have been successfully employed to predict ¹H and ¹³C NMR chemical shifts for complex pyrazole derivatives. nih.gov In a study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, various DFT functionals were tested, with B97D and TPSSTPSS providing the most accurate predictions when compared to experimental data. nih.gov The choice of basis set was also shown to be crucial, with TZVP outperforming 6-311+G(2d,p) in accuracy. nih.gov These findings underscore the importance of methodological choice in achieving reliable NMR predictions for substituted pyrazoles like this compound.
Table 1: Comparison of DFT Functionals for NMR Chemical Shift Prediction in a Substituted Pyrazole
| Functional | Basis Set | RMSE (¹H NMR) | MAE (¹H NMR) |
|---|---|---|---|
| B97D | TZVP | Data not specified | Data not specified |
| TPSSTPSS | TZVP | Data not specified | Data not specified |
| M06-2X | TZVP | Least accurate | Least accurate |
Data from a study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine. Specific RMSE and MAE values were not provided in the abstract. nih.gov
Mechanistic Studies of Reaction Pathways using Computational Models
Computational modeling is a key approach to elucidating the mechanisms of chemical reactions involving pyrazoles. DFT calculations can map out reaction pathways, identify transition states, and determine activation energies, providing a detailed picture of how reactions proceed.
For example, a mechanistic study of the cycloaddition reaction between a nitrile oxide and an allylated pyrazole was performed using DFT calculations with the B3LYP/6-31G(d,p) basis set. acs.org This study successfully explained the observed regioselectivity of the reaction by comparing the activation energies of different possible pathways. acs.org In another instance, an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism was proposed for the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines, with the computational model helping to understand the formation of different regioisomers. researchgate.net Such computational approaches could be applied to understand the synthesis and reactivity of this compound.
Theoretical Investigations of Tautomeric Preferences and Equilibria
Tautomerism is a common phenomenon in pyrazole chemistry, and computational methods are well-suited to investigate the relative stabilities of different tautomers. For N-unsubstituted pyrazoles, prototropic tautomerism, where a hydrogen atom moves between the two nitrogen atoms, is a key consideration.
A study on azopyrazole derivatives used a combination of NMR spectroscopy and DFT calculations to analyze 20 possible structures arising from syn-anti isomerism, prototropic tautomerism, and rotation about the pyrazole-azo bond. epfl.ch The calculations of energy, chemical shifts, and coupling constants were crucial in identifying the single most stable structure. epfl.ch Similarly, the tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one was investigated using NMR and comparison with "fixed" derivatives, revealing a preference for the 1H-pyrazol-3-ol form in nonpolar solvents. mdpi.com For this compound, while N-H tautomerism is not possible due to the cyclopentyl substitution at N1, theoretical studies could explore other potential tautomeric forms if other functional groups were present on the ring.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid |
| 3(5)-methyl-1H-pyrazole |
| Chloroform |
| 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine |
| Nitrile oxide |
| Allylated pyrazole |
| 3-methyl-1,4-dinitro-1H-pyrazole |
| Arylhydrazine |
| Azopyrazole |
| 1-phenyl-1,2-dihydro-3H-pyrazol-3-one |
Synthesis and Exploration of Complex Pyrazole Containing Chemical Architectures
Strategies for Constructing Pyrazole-Fused Heterocyclic Systems
The construction of fused heterocyclic systems from a pyrazole (B372694) core is a key strategy for developing novel compounds with unique three-dimensional shapes and biological activities. A common and effective approach involves the use of functionalized pyrazoles as versatile building blocks. For the 1-cyclopentyl-3-methyl-1H-pyrazole scaffold, a derivative such as this compound-5-carbaldehyde serves as an ideal precursor for a variety of cyclization and condensation reactions. uni.lu
The aldehyde functionality is a versatile handle for building fused rings. It can react with a wide range of binucleophilic reagents to construct various five- and six-membered heterocyclic rings fused to the pyrazole core. For example, Friedländer annulation, Hantzsch-type reactions, and Michael additions followed by cyclization are effective methods for creating fused systems. researchgate.netnih.gov The reaction of the pyrazole-carbaldehyde with activated methylene (B1212753) compounds, enamines, or other nucleophiles can lead to a diverse array of fused architectures, including pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-c]pyrazoles. uni.lu
One prominent strategy is the condensation of a pyrazole-carbaldehyde with β-ketoesters or malononitrile (B47326) derivatives. uni.lunih.gov These reactions, often catalyzed by a base like piperidine, proceed through an initial Knoevenagel condensation followed by an intramolecular cyclization to afford the fused pyridine (B92270) ring. The specific reagents and reaction conditions can be tuned to control the substitution pattern on the newly formed ring.
Below is a table illustrating potential fused heterocyclic systems that can be synthesized from a this compound carbaldehyde precursor.
| Fused System | Reagent(s) for Cyclization | Reaction Type |
| Pyrazolo[3,4-b]pyridine | Ethyl cyanoacetate, Ammonium acetate | Knoevenagel condensation, Cyclization |
| Pyrazolo[3,4-d]pyrimidine | Thiourea, Guanidine | Condensation, Cyclization |
| Pyrazolo[3,4-c]pyridazine | Hydrazine (B178648) hydrate | Condensation, Cyclization |
| Pyrazolo[3,4-b]quinoline | Cyclohexanone | Michael addition, Cyclization, Dehydration |
This table presents hypothetical, yet chemically sound, synthetic pathways based on established methodologies for constructing fused-pyrazole systems from pyrazole-carbaldehyde precursors.
Methodologies for the Design and Synthesis of Chemically Diverse Pyrazole Derivatives
The synthesis of the this compound core and its subsequent diversification are central to exploring its chemical potential. The primary and most established method for constructing the pyrazole ring itself is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative. nih.gov
For the synthesis of the title compound, a plausible route involves the reaction of cyclopentylhydrazine (B1295993) with a 1,3-dicarbonyl synthon like acetylacetone (B45752) or its more reactive equivalents. Cyclopentylhydrazine can be prepared from the reaction of cyclopentanone (B42830) with hydrazine. evitachem.com This approach allows for the direct installation of the cyclopentyl and methyl groups at the desired positions on the pyrazole ring. The regioselectivity of the cyclization can often be controlled by the reaction conditions. organic-chemistry.org
Once the core scaffold is obtained, a multitude of methodologies can be employed to introduce chemical diversity. These methods often rely on the functionalization of the pyrazole ring itself or on the modification of pre-existing functional groups.
Key Synthetic Methodologies:
Cyclocondensation: As the fundamental approach to the pyrazole ring, this method involves reacting a hydrazine with a 1,3-difunctional compound. nih.gov For instance, reacting cyclopentylhydrazine with acetylacetone would be a direct route to this compound.
Vilsmeier-Haack Formylation: This reaction introduces a formyl (aldehyde) group onto the pyrazole ring, typically at the C4 or C5 position. This creates a versatile intermediate, like this compound-5-carbaldehyde, which is a cornerstone for building fused systems as described in the previous section. uni.lu
Nitration/Reduction: The pyrazole ring can be nitrated, and the resulting nitro group can be subsequently reduced to an amine (e.g., 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine). This amino group is a key functional handle for a vast range of derivatization reactions, including amide bond formation, sulfonylation, and diazotization. uni.lu
Multicomponent Reactions (MCRs): One-pot MCRs provide an efficient pathway to highly substituted pyrazoles. nih.gov For example, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and cyclopentylhydrazine could directly generate complex pyrazole derivatives in a single step. organic-chemistry.org
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne. This approach offers an alternative route to constructing the pyrazole ring with different substitution patterns. nih.gov
The following table summarizes various synthetic reactions that can be applied to the this compound scaffold to generate a diverse library of compounds.
| Reaction Type | Reagents | Resulting Functional Group/Derivative |
| Knoevenagel Condensation | Malonic acid, Piperidine | Pyrazole-acetic acid derivative |
| Amide Coupling | Carboxylic acid, Coupling agent (e.g., EDC) | Amide derivative (from pyrazole-amine) |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN) | N-alkylated amine (from pyrazole-amine) |
| Suzuki Coupling | Aryl boronic acid, Palladium catalyst | Aryl-substituted pyrazole |
| Oxidation | Oxidizing agent (e.g., KMnO4) | Pyrazole-carboxylic acid (from methyl group) |
This table outlines established chemical transformations that are applicable for the diversification of a functionalized this compound core.
Q & A
Basic: What are the common synthetic routes for 1-Cyclopentyl-3-methyl-1H-pyrazole?
The synthesis typically involves cyclization or functionalization of precursor pyrazole derivatives. A key route involves reacting this compound with chlorosulfonic acid under controlled conditions to introduce sulfonyl chloride groups (e.g., yielding this compound-4-sulfonyl chloride) . Multi-step procedures may include protection/deprotection strategies, as seen in analogous pyrazole syntheses, where intermediates like 1-[(4-methylphenyl)sulfonyl] derivatives are used to stabilize reactive positions . Reaction optimization often involves adjusting stoichiometry, temperature, and solvent polarity to minimize side products.
Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?
Optimization requires systematic variation of parameters:
- Catalysts : FeCl₃·6H₂O in ionic liquids (e.g., [bmim][BF₄]) enhances reaction rates and selectivity for pyrazole derivatives, as demonstrated in analogous syntheses .
- Temperature : Controlled reflux (e.g., 80°C) balances reactivity and decomposition risks .
- Solvent systems : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates, while xylene is effective for high-temperature cyclization .
- Workup : Post-reaction purification via recrystallization (methanol) or column chromatography ensures high purity .
Basic: What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopentyl CH₂ groups at δ 1.5–2.5 ppm) and confirms substitution patterns .
- IR spectroscopy : Identifies functional groups (e.g., C-N stretches ~1500 cm⁻¹ and C-H bending modes for methyl/cyclopentyl groups) .
- Mass spectrometry (GC-MS) : Determines molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
Advanced: How can discrepancies in NMR data for derivatives of this compound be resolved?
Discrepancies often arise from dynamic effects (e.g., ring puckering in the cyclopentyl group) or paramagnetic impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings .
- Variable-temperature NMR : Identifies conformational exchange broadening signals .
- Computational modeling : DFT calculations (e.g., using Gaussian) predict chemical shifts for comparison with experimental data .
Advanced: What strategies address contradictory bioactivity results in pyrazole derivatives?
- Dose-response assays : Test multiple concentrations to distinguish specific activity from cytotoxicity .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methyl with trifluoromethyl) to isolate contributing groups .
- Multi-assay validation : Cross-validate results using orthogonal methods (e.g., enzymatic vs. cell-based assays) .
Basic: What functional groups in this compound influence its reactivity?
- Cyclopentyl group : Imparts steric hindrance, slowing nucleophilic attacks at the pyrazole N1 position .
- Methyl group (C3) : Electron-donating effects enhance electrophilic substitution at the C4 position .
- Sulfonyl chloride (if present) : Acts as a leaving group in nucleophilic displacement reactions .
Advanced: How does the cyclopentyl group affect crystallographic packing?
X-ray crystallography (using SHELXL ) reveals that the cyclopentyl substituent induces non-planar packing due to steric bulk. This reduces π-π stacking but promotes van der Waals interactions between alkyl chains. Hydrogen bonding with adjacent molecules (e.g., via sulfonyl oxygen) further stabilizes the lattice .
Basic: What purification methods are suitable for this compound?
- Recrystallization : Methanol or ethanol effectively removes polar impurities .
- Column chromatography : Silica gel with hexane/ethyl acetate gradients separates non-polar byproducts .
- Distillation : For volatile intermediates, fractional distillation under reduced pressure ensures purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
